molecular formula C15H21BO3 B13890481 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal CAS No. 264144-78-7

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal

Cat. No.: B13890481
CAS No.: 264144-78-7
M. Wt: 260.14 g/mol
InChI Key: VAKDUZCAARAULJ-UHFFFAOYSA-N
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Description

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal (molecular formula: C₁₅H₂₁BO₃, molecular weight: 260.14 g/mol) is a boronate ester featuring a phenyl group and an aldehyde substituent. Its synthesis was reported in the Journal of Organic Chemistry (2011) via methods involving palladium-catalyzed cross-coupling or nucleophilic addition reactions . The aldehyde group provides a reactive site for further functionalization, while the boronate ester moiety enables participation in Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis .

Properties

CAS No.

264144-78-7

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3

InChI Key

VAKDUZCAARAULJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal typically involves the reaction of a phenyl-substituted aldehyde with a boronic ester. One common method is the reaction of phenylacetaldehyde with pinacolborane under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

Major Products Formed

    Oxidation: Formation of 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid.

    Reduction: Formation of 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drug candidates and as a precursor in the synthesis of medicinal compounds.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. In cross-coupling reactions, the boronic ester group undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Yield (%) Key Applications/Reactivity
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal C₁₅H₂₁BO₃ 260.14 Aldehyde, phenyl N/A Suzuki coupling, aldol reactions, sequential functionalization
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d) C₁₃H₁₇BClO₃ 267.54 Chloro, hydroxyl 90 Halogenated biaryl synthesis, medicinal chemistry
Ethyl 3-phenyl-3-(dioxaborolan-2-yl)acrylate (S24) C₁₈H₂₃BO₄ 314.18 Acrylate, phenyl 82 Conjugate additions, polymer precursors
2-(3-(dioxaborolan-2-yl)phenyl)propan-2-ol C₁₄H₂₁BO₃ 260.13 Tertiary alcohol, phenyl N/A Stabilized intermediates, hydrogen-bonding interactions
2-(4-(dioxaborolan-2-yl)phenyl)propanenitrile C₁₅H₂₀BNO₂ 265.14 Nitrile, phenyl N/A Electron-deficient coupling partners, specialized Suzuki reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 220.07 Phenolic hydroxyl N/A Acidic proton for deprotection, bioconjugation

Biological Activity

3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25BO3C_{19}H_{25}BO_3, and it has a molar mass of approximately 314.22 g/mol. The compound features a phenyl group and a dioxaborolane moiety that may contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds containing a dioxaborolane structure can exhibit significant anticancer properties. For instance, studies have shown that derivatives of boron compounds can inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. Specifically, the dioxaborolane moiety in this compound may enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes linked to disease pathways. For instance:

  • Proteasome Inhibition : Some studies suggest that boron-containing compounds can inhibit the proteasome activity in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately results in increased cell death in malignant cells .
CompoundIC50 (µM)Biological Target
This compoundTBDProteasome

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies have shown that certain dioxaborolane derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated various dioxaborolane derivatives for their anticancer activity. The results indicated that compounds with bulky substituents on the boron atom exhibited enhanced potency against breast cancer cell lines .
  • Enzyme Inhibition Analysis : Another research focused on the enzyme inhibition profile of boron-containing compounds revealed that this compound showed promising results in inhibiting proteasome activity at micromolar concentrations .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Borylation via Suzuki-Miyaura Cross-Coupling : Aryl halides or triflates react with pinacol borane derivatives using palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like K₂CO₃ in dioxane/water mixtures at 55–80°C .
  • Formylation and Functionalization : For aldehyde introduction, formylation steps (e.g., Vilsmeier-Haack reaction) followed by bromination and subsequent borylation are employed .
  • Key Reagents : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives and Pd-based catalysts ensures efficient boron incorporation .

Q. Example Protocol :

React 3-bromo-propanal with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize by ¹H/¹³C NMR and HRMS to confirm boronate ester formation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the boronate ester moiety (e.g., quaternary carbons adjacent to boron at ~80–85 ppm in ¹³C NMR) and aldehyde proton (δ ~9.5–10.0 ppm). Aromatic protons typically appear as multiplet signals (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Use SHELX or OLEX2 for structural elucidation. Crystallize the compound in a suitable solvent (e.g., DCM/hexane), collect diffraction data, and refine using SHELXL .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Collect boronate-containing waste separately and treat with aqueous H₂O₂ to oxidize residual boronates before disposal .
  • Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The boronate ester acts as a nucleophilic partner in Suzuki-Miyaura couplings:

  • Mechanism : Transmetallation between the boronate and Pd⁰ catalyst forms a Pd-aryl intermediate, which reacts with electrophilic partners (e.g., aryl halides) to form C-C bonds .
  • Optimization : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water (3:1) with Na₂CO₃ at 80°C for 12–24 hours. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) .

Q. Challenges and Solutions :

  • Steric Hindrance : Bulkier substrates may require microwave-assisted heating (120°C, 30 min) to enhance reactivity .
  • Byproduct Mitigation : Add molecular sieves to absorb pinacol byproducts and improve yields .

Q. What are the challenges in achieving regioselectivity when using this compound in multi-step syntheses?

Methodological Answer:

  • Competitive Side Reactions : Aldehyde groups may undergo undesired nucleophilic attacks. Protect the aldehyde as an acetal (e.g., using ethylene glycol) before borylation .
  • Steric Effects : The tetramethyl dioxaborolane group can hinder coupling at ortho positions. Use directing groups (e.g., -NH₂, -CO₂H) to enhance para selectivity .

Case Study :
In synthesizing ROS-responsive prodrugs (e.g., RNase A conjugates), regioselective coupling at the aldehyde position was achieved by temporary acetal protection, yielding >85% purity after deprotection .

Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation (e.g., in EtOAc/hexane). Collect diffraction data at 100 K using a synchrotron source for high resolution (<1.0 Å) .
  • Refinement : Use SHELXL for anisotropic refinement of boron and adjacent atoms. Compare experimental bond lengths (B-O: ~1.36 Å) with DFT-calculated values to validate geometry .

Q. Example Workflow :

Resolve ambiguous NOE correlations (e.g., aldehyde vs. aromatic proton overlaps) via X-ray.

Validate using OLEX2’s structure validation tools (e.g., check for misplaced H atoms) .

Q. What role does this compound play in targeted drug delivery systems?

Methodological Answer:

  • ROS-Responsive Prodrugs : The boronate ester cleaves upon exposure to H₂O₂, releasing active drugs (e.g., RNase A in cancer cells). Optimize linker stability by tuning the boronate’s electronic environment (e.g., electron-withdrawing substituents) .
  • In Vivo Validation : Test reactivity in tumor xenograft models using LC-MS to quantify drug release rates .

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